Sonepiprazole Mesylate

描述

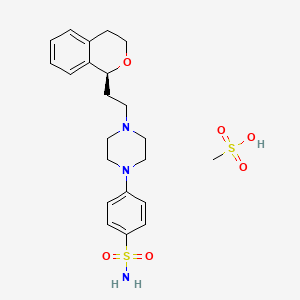

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S.CH4O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;1-5(2,3)4/h1-8,21H,9-16H2,(H2,22,25,26);1H3,(H,2,3,4)/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNAQGUENCOUHQ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168957 | |

| Record name | Sonepiprazole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170858-34-1 | |

| Record name | Sonepiprazole mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonepiprazole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONEPIPRAZOLE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980MD32QLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sonepiprazole Mesylate: A Technical Guide to its Mechanism of Action in the Prefrontal Cortex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (formerly PNU-101387G) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. The selective localization of D4 receptors in the prefrontal cortex (PFC) implicated Sonepiprazole as a promising candidate for the treatment of cognitive and negative symptoms of schizophrenia. While clinical trials ultimately demonstrated a lack of efficacy for psychosis, the preclinical data elucidating its mechanism of action in the PFC provide valuable insights for neuroscience research and future drug development targeting the D4 receptor. This technical guide synthesizes the available preclinical data on Sonepiprazole Mesylate, focusing on its receptor binding profile, its impact on neurotransmitter dynamics within the PFC, and the underlying signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive understanding of its preclinical pharmacological profile.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is densely expressed in the prefrontal cortex, a brain region crucial for executive functions, working memory, and emotional regulation.[1][2] Dysregulation of dopaminergic signaling in the PFC is a key hypothesis in the pathophysiology of schizophrenia, particularly concerning negative and cognitive symptoms. This compound was developed as a highly selective D4 receptor antagonist to specifically target this mechanism. This guide provides an in-depth review of its preclinical pharmacology in the context of the prefrontal cortex.

Receptor Binding and Selectivity

Sonepiprazole exhibits a high affinity for the human dopamine D4 receptor with a dissociation constant (Ki) of 10 nM.[3] Notably, it demonstrates exceptional selectivity, with negligible affinity for other dopamine receptor subtypes (D1, D2, D3), serotonin (B10506) receptors (5-HT1A, 5-HT2), and adrenergic receptors (α1, α2), all with Ki values greater than 2000 nM.[3] This high selectivity minimizes the potential for off-target effects commonly associated with less selective antipsychotic agents.

Off-Target Carbonic Anhydrase Inhibition

Subsequent research has revealed that Sonepiprazole also acts as a potent inhibitor of several human carbonic anhydrase (hCA) isoforms.[4] This off-target activity is an important consideration in the overall pharmacological profile of the compound. The inhibition constants (Ki) for various hCA isoforms are summarized in the table below.

| Receptor/Enzyme Target | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Dopamine D4 | Sonepiprazole | 10 | Human | Radioligand Binding | [3] |

| Dopamine D1, D2, D3 | Sonepiprazole | > 2000 | Human | Radioligand Binding | [3] |

| Serotonin 5-HT1A, 5-HT2 | Sonepiprazole | > 2000 | Human | Radioligand Binding | [3] |

| Adrenergic α1, α2 | Sonepiprazole | > 2000 | Human | Radioligand Binding | [3] |

| Carbonic Anhydrase I | Sonepiprazole | 25.3 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase II | Sonepiprazole | 30.1 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase VA | Sonepiprazole | 45.7 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase VB | Sonepiprazole | 8.8 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase VII | Sonepiprazole | 2.9 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase IX | Sonepiprazole | 9.3 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase XII | Sonepiprazole | 4.5 | Human | Enzyme Inhibition | [4] |

| Carbonic Anhydrase XIII | Sonepiprazole | 18.4 | Human | Enzyme Inhibition | [4] |

Effects on Neurotransmitter Systems in the Prefrontal Cortex

Dopamine

In vivo microvoltammetry studies in anesthetized rats have demonstrated that the selective D4 antagonist PNU-101387G (Sonepiprazole) dramatically and significantly increases dopamine release within the prefrontal cortex.[5] This effect is thought to be a key component of its mechanism of action, as increased dopaminergic tone in the PFC is associated with improved cognitive function.

| Brain Region | Drug/Dose | % Change in Dopamine Release | Species | Method | Reference |

| Prefrontal Cortex | PNU-101387G (Sonepiprazole) | Dramatically and significantly increased | Rat | In Vivo Microvoltammetry | [5] |

Serotonin

The direct effect of Sonepiprazole on serotonin release in the prefrontal cortex has not been explicitly quantified in available literature. However, the compound showed no significant affinity for serotonin receptors.[3] Any observed effects on the serotonergic system would likely be indirect, potentially downstream of its primary action on dopamine D4 receptors.

Signaling Pathways Modulated by Sonepiprazole in the Prefrontal Cortex

As a D4 receptor antagonist, Sonepiprazole is expected to block the downstream signaling cascades initiated by dopamine binding to this receptor. In the prefrontal cortex, D4 receptor activation has been shown to modulate several key signaling pathways within pyramidal neurons.

GABAergic Signaling

Activation of D4 receptors in PFC pyramidal neurons has been shown to inhibit GABA_A receptor channel function through a pathway involving the regulation of a Protein Kinase A (PKA) and Protein Phosphatase 1 (PP1) signaling complex.[1] By antagonizing the D4 receptor, Sonepiprazole would be expected to disinhibit this pathway, potentially leading to an enhancement of GABAergic transmission.

NMDA Receptor Signaling

D4 receptor activation has also been demonstrated to reduce NMDA receptor-mediated currents in PFC pyramidal neurons.[6] This modulation involves the inhibition of PKA, subsequent activation of PP1, and the inhibition of active Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6] Sonepiprazole, by blocking the D4 receptor, would therefore be predicted to prevent this dopamine-induced reduction in NMDA receptor function.

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

The affinity of Sonepiprazole for the D4 receptor was determined using a competitive radioligand binding assay. A general protocol for such an assay is outlined below.

Methodology Details:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.

-

Radioligand: [3H]-spiperone is a commonly used radioligand for D2-like receptors.

-

Incubation: Membranes, varying concentrations of Sonepiprazole, and a fixed concentration of the radioligand are incubated in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microvoltammetry/Microdialysis

The effect of Sonepiprazole on dopamine release in the PFC was assessed using in vivo microvoltammetry. A general protocol for this technique is as follows:

Methodology Details:

-

Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted with its tip aimed at the medial prefrontal cortex.

-

Microdialysis/Microvoltammetry: A microdialysis probe or a carbon fiber microelectrode is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals, or electrochemical signals are recorded continuously.

-

Drug Administration: Sonepiprazole is administered either systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). For voltammetry, the change in the electrochemical signal corresponding to dopamine is measured.

Conclusion

This compound is a highly selective dopamine D4 receptor antagonist that has been shown in preclinical studies to significantly increase dopamine release in the prefrontal cortex. Its mechanism of action involves the blockade of D4 receptor-mediated modulation of GABAergic and NMDA receptor signaling pathways. While Sonepiprazole did not prove to be an effective antipsychotic in clinical trials, its well-defined preclinical pharmacological profile makes it a valuable tool for investigating the role of the D4 receptor in cognitive processes and for the development of future therapeutics targeting this receptor for other neurological or psychiatric indications. The off-target activity at carbonic anhydrase isoforms also warrants further investigation to understand its potential physiological consequences.

References

- 1. Dopamine D4 receptors modulate GABAergic signaling in pyramidal neurons of prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D2 receptor regulation of synaptic burst firing in prefrontal cortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D4 Receptor Transmission in the Prefrontal Cortex Controls the Salience of Emotional Memory via Modulation of Calcium Calmodulin–Dependent Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. jneurosci.org [jneurosci.org]

Sonepiprazole Mesylate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054), also known as U-101,387, is a potent and selective dopamine (B1211576) D4 receptor antagonist. Initially investigated as a potential antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy. Despite this, sonepiprazole remains a valuable research tool for studying the role of the D4 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery of sonepiprazole mesylate, its mechanism of action, and a detailed, step-by-step pathway for its chemical synthesis. All quantitative data is summarized in structured tables, and experimental protocols for key reactions are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate understanding.

Discovery and Pharmacological Profile

Sonepiprazole was developed by scientists at Pharmacia & Upjohn, Inc. (now part of Pfizer) in the mid-1990s as part of a program to identify selective dopamine D4 receptor antagonists.[1] The rationale was based on the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced side-effect profile compared to non-selective dopamine antagonists.

Sonepiprazole is a high-affinity antagonist for the human D4 receptor, with a reported Ki value of 10 nM.[2] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, and D3), as well as over serotonin (B10506) (5-HT1A, 5-HT2) and adrenergic (α1, α2) receptors, with Ki values for these other receptors being greater than 2000 nM.[2]

While preclinical studies in animal models showed some promising effects, such as the reversal of apomorphine-induced deficits in prepulse inhibition and the prevention of stress-induced cognitive deficits, sonepiprazole failed to demonstrate efficacy in a placebo-controlled clinical trial for schizophrenia.[2][3][4] No statistically significant differences were observed between placebo and any sonepiprazole dose on the primary or secondary endpoints after 6 weeks of treatment.[4]

Interestingly, subsequent research has revealed that sonepiprazole also acts as a potent inhibitor of human carbonic anhydrases (hCAs), with a particularly strong inhibition of the brain-associated isoform hCA VII (Ki of 2.9 nM).[5] This dual functionality as a D4 receptor antagonist and a carbonic anhydrase inhibitor presents avenues for further investigation into its pharmacological effects.[5]

Quantitative Pharmacological Data

| Receptor/Enzyme | Binding Affinity (Ki) | Reference |

| Dopamine D4 | 10 nM | [2] |

| Dopamine D1, D2, D3 | > 2000 nM | [2] |

| Serotonin 5-HT1A, 5-HT2 | > 2000 nM | [2] |

| Adrenergic α1, α2 | > 2000 nM | [2] |

| Carbonic Anhydrase VII (hCA VII) | 2.9 nM | [5] |

Chemical Synthesis Pathway

The synthesis of this compound involves a multi-step process, beginning with the preparation of two key intermediates: 4-(piperazin-1-yl)benzenesulfonamide and (S)-1-(2-((methylsulfonyl)oxy)ethyl)isochroman . These intermediates are then coupled to form the final product.

Synthesis of Intermediate 1: 4-(Piperazin-1-yl)benzenesulfonamide

This intermediate is synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

A mixture of 4-fluorobenzenesulfonamide (1 equivalent) and piperazine (4 equivalents) in water is heated at 100°C for 24 hours. The resulting precipitate is collected by filtration, washed with water and toluene, and dried under reduced pressure to yield 4-(piperazin-1-yl)benzenesulfonamide.

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield | Reference |

| 4-Fluorobenzenesulfonamide | 1 | Water | 100°C | 24 h | ~94% | [3] |

| Piperazine | 4 |

Synthesis of Intermediate 2: (S)-1-(2-((methylsulfonyl)oxy)ethyl)isochroman

This chiral intermediate is prepared in a three-step sequence starting from 2-phenylethanol.

Step 1: Synthesis of Isochroman

2-Phenylethanol is reacted with paraformaldehyde in the presence of concentrated hydrochloric acid to yield isochroman.

Experimental Protocol:

To a stirred solution of paraformaldehyde in a suitable solvent, 2-phenylethanol is added, followed by the dropwise addition of concentrated hydrochloric acid. The reaction mixture is warmed and stirred for approximately 20 hours. After cooling, the organic layer is separated, washed, dried, and concentrated to give isochroman.

Step 2: Synthesis of (S)-Isochroman-1-ethanol

This step involves the formation of the racemic alcohol followed by chiral resolution. The synthesis of the racemic alcohol can be achieved by reacting isochroman with n-butyllithium followed by quenching with ethylene oxide. The resulting racemic (isochroman-1-yl)ethanol is then resolved to obtain the desired (S)-enantiomer. This resolution can be accomplished using standard techniques such as diastereomeric salt formation with a chiral acid or through enzymatic resolution.

Step 3: Mesylation of (S)-Isochroman-1-ethanol

The chiral alcohol is converted to its corresponding mesylate, which is a good leaving group for the subsequent coupling reaction.

Experimental Protocol:

To a solution of (S)-isochroman-1-ethanol (1 equivalent) in pyridine at 0°C, methanesulfonyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0°C for several hours. The mixture is then poured into ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give (S)-1-(2-((methylsulfonyl)oxy)ethyl)isochroman.

Final Coupling and Salt Formation

The two intermediates are coupled via a nucleophilic substitution reaction to form sonepiprazole, which is then converted to its mesylate salt.

Experimental Protocol:

A mixture of 4-(piperazin-1-yl)benzenesulfonamide (1 equivalent), (S)-1-(2-((methylsulfonyl)oxy)ethyl)isochroman (1 equivalent), and potassium carbonate (2 equivalents) in acetonitrile (B52724) is heated at reflux for several hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to yield sonepiprazole.

To form the mesylate salt, sonepiprazole is dissolved in a suitable solvent (e.g., acetone) and treated with one equivalent of methanesulfonic acid. The resulting precipitate is collected by filtration and dried to give this compound.

Signaling Pathway

Sonepiprazole exerts its primary pharmacological effect by acting as an antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand dopamine, typically couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

As an antagonist, sonepiprazole binds to the D4 receptor but does not activate it. Instead, it blocks the binding of dopamine, thereby preventing the downstream signaling events that would normally occur. This blockade of D4 receptor signaling is believed to be the basis for its investigated antipsychotic properties.

Conclusion

This compound, a selective dopamine D4 receptor antagonist, represents an important tool compound for pharmacological research. While it did not fulfill its initial promise as a clinical antipsychotic, the exploration of its synthesis and biological activity has contributed to a greater understanding of the role of the D4 receptor. The synthetic pathway detailed in this guide provides a clear and reproducible method for obtaining this valuable research compound. The discovery of its additional activity as a carbonic anhydrase inhibitor opens new avenues for investigating its potential physiological effects. Further research into the multifaceted pharmacology of sonepiprazole may yet uncover novel therapeutic applications.

References

An In-depth Technical Guide on (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide: A Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide (B165840) is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data. Detailed protocols for its synthesis and for performing receptor binding assays are presented, alongside a summary of its binding affinity in a comparative context. Furthermore, this document elucidates the dopamine D4 receptor signaling pathway through a descriptive diagram, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide is a chiral molecule with the following structural characteristics:

-

IUPAC Name: (S)-4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide

-

Molecular Formula: C₂₁H₂₇N₃O₃S

-

Molecular Weight: 401.53 g/mol

-

Chirality: The (S)-enantiomer is the pharmacologically active form.

The structure comprises a benzenesulfonamide moiety linked to a piperazine (B1678402) ring, which is further substituted with an ethyl group attached to the chiral center at the 1-position of an isochroman (B46142) ring.

Mechanism of Action and Signaling Pathway

(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide acts as a selective antagonist at the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).

Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that primarily involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly interact with and modulate the activity of ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

By antagonizing the D4 receptor, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide blocks these downstream effects of dopamine, thereby modulating neuronal activity in brain regions where the D4 receptor is expressed, such as the prefrontal cortex, amygdala, and hippocampus.

An In-depth Technical Guide on the Dopamine D4 Receptor Binding Affinity of Sonepiprazole Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of sonepiprazole (B1681054) mesylate for the dopamine (B1211576) D4 receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Data Presentation: Sonepiprazole Mesylate Binding Affinity

Sonepiprazole is a selective antagonist of the dopamine D4 receptor.[1] Its high affinity for the D4 receptor, coupled with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, underscores its selectivity. The binding affinity of sonepiprazole is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

| Target Receptor | Species | Ki (nM) | Selectivity vs. D4 | Reference |

| Dopamine D4 | Not Specified | 10 | - | [1] |

| Dopamine D4 | Rat | 3.6 | - | [2] |

| Dopamine D4.2 | Human | 10.1 | - | [2] |

| Dopamine D1 | Not Specified | > 2,000 | > 200-fold | [1] |

| Dopamine D2 | Not Specified | > 2,000 | > 200-fold | [1] |

| Dopamine D2 | Rat | 5147 | ~1430-fold (vs. rD4) | [2] |

| Dopamine D3 | Not Specified | > 2,000 | > 200-fold | [1] |

| Serotonin 1A | Not Specified | > 2,000 | > 200-fold | [1] |

| Serotonin 2 | Not Specified | > 2,000 | > 200-fold | [1] |

| α1-Adrenergic | Not Specified | > 2,000 | > 200-fold | [1] |

| α2-Adrenergic | Not Specified | > 2,000 | > 200-fold | [1] |

| Histamine H1 | Not Specified | 7430 | ~743-fold (vs. hD4.2) | [2] |

Experimental Protocols

The determination of the binding affinity of sonepiprazole for the dopamine D4 receptor is primarily achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (sonepiprazole) to displace a radiolabeled ligand that has a known high affinity for the D4 receptor.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is a representative method based on standard practices for determining the binding affinity of unlabeled ligands to G protein-coupled receptors.

1. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Membrane Preparation: Homogenates of the transfected cells.

-

Radioligand: A high-affinity D4 receptor radioligand, such as [³H]-spiperone or a more selective D4 radioligand.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture the transfected cells to a sufficient density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in a lysis buffer and homogenize.

-

Centrifuge the homogenate at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of this compound (the competitor).

-

A fixed concentration of the radioligand (typically at or below its Kd value for the D4 receptor).

-

The cell membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D4 receptor antagonist (e.g., haloperidol (B65202) or clozapine) instead of sonepiprazole.

-

To determine total binding, a set of wells should contain the radioligand and membranes without any competitor.

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the sonepiprazole concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of sonepiprazole that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D4 receptor.

Mandatory Visualizations

Signaling Pathway of a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Sonepiprazole, as an antagonist, blocks this action.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like sonepiprazole.

References

Sonepiprazole Mesylate: A Deep Dive into its Receptor Selectivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) Mesylate, a compound recognized for its high affinity and selectivity as a dopamine (B1211576) D4 receptor antagonist, exhibits a distinct and noteworthy selectivity profile when compared to the dopamine D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive analysis of the binding affinity of Sonepiprazole Mesylate at these critical central nervous system targets. Detailed experimental methodologies for the determination of these binding affinities are presented, alongside visualizations of the associated intracellular signaling pathways. The data herein underscore the significant selectivity of sonepiprazole for the D4 receptor, with markedly lower affinity for both D2 and 5-HT2A receptors, a crucial characteristic for targeted therapeutic development.

Introduction

This compound (also known as U-101387) has been a subject of interest in neuropharmacology primarily due to its potent and selective antagonism of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions implicated in cognition and emotional regulation. In the pursuit of novel antipsychotics with improved side-effect profiles, understanding the selectivity of a compound across various G-protein coupled receptors (GPCRs) is paramount. This guide focuses specifically on the selectivity of sonepiprazole for the dopamine D2 and serotonin 5-HT2A receptors, two primary targets of both typical and atypical antipsychotic medications.

Quantitative Binding Affinity Data

The selectivity of this compound is quantitatively demonstrated by its binding affinity (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor | This compound Ki (nM) | Reference |

| Dopamine D2 | > 2,000 | [1][2] |

| Serotonin 5-HT2A | > 2,000 | [1][2] |

| Dopamine D4 | 10 | [1][2] |

Table 1: Binding Affinities (Ki) of this compound at Dopamine D2, Serotonin 5-HT2A, and Dopamine D4 Receptors.

The data clearly illustrate that sonepiprazole has a significantly lower affinity for both D2 and 5-HT2A receptors compared to its high affinity for the D4 receptor.

Experimental Protocols

The determination of the binding affinities presented in Table 1 was achieved through in vitro radioligand binding assays. The following is a detailed description of the typical methodology employed.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected with and expressing the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.

-

Radioligands:

-

For D2 receptor: [³H]-Spiperone or [³H]-Raclopride.

-

For 5-HT2A receptor: [³H]-Ketanserin or [³H]-Spiperone.

-

-

Non-specific Binding Agent: Haloperidol (for D2), Ketanserin (for 5-HT2A), or another suitable high-affinity ligand at a high concentration (e.g., 10 µM).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4) containing appropriate ions (e.g., MgCl₂, NaCl).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the receptor of interest are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

A constant concentration of the appropriate radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding agent to determine the amount of non-specific binding of the radioligand.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through glass fiber filters, trapping the cell membranes with the bound radioligand.

-

The filters are washed with cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Receptor Signaling Pathways

Understanding the signaling pathways of the D2 and 5-HT2A receptors provides context for the functional consequences of drug-receptor interactions.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the Gi/o-coupled family of GPCRs. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Agonist binding to the 5-HT2A receptor activates Gαq, which in turn stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream protein targets, leading to a cellular response.

Conclusion

The in vitro binding data for this compound unequivocally demonstrate its high selectivity for the dopamine D4 receptor over the D2 and 5-HT2A receptors. With Ki values exceeding 2,000 nM for both D2 and 5-HT2A receptors, sonepiprazole is considered to have negligible affinity for these targets at therapeutically relevant concentrations for D4 receptor modulation. This high degree of selectivity is a critical attribute, as it suggests a lower potential for the side effects commonly associated with D2 and 5-HT2A receptor blockade, such as extrapyramidal symptoms and metabolic disturbances. For researchers and drug development professionals, the distinct pharmacological profile of sonepiprazole makes it a valuable tool for investigating the specific roles of the D4 receptor in normal and pathological brain function and serves as a lead compound for the development of highly targeted CNS therapeutics.

References

Sonepiprazole: A Dual-Action Ligand with Potent Human Carbonic Anhydrase Inhibitory Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sonepiprazole (B1681054), a well-characterized dopamine (B1211576) D4 receptor antagonist, has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[1] This dual functionality highlights a significant off-target activity that warrants detailed investigation for its potential therapeutic implications and liabilities. This document provides an in-depth technical overview of sonepiprazole's interaction with hCAs, summarizing the available quantitative data, outlining experimental methodologies for assessing this inhibition, and visualizing the underlying molecular interactions and experimental workflows.

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, fluid secretion, and biosynthetic pathways.[2][3] Inhibition of these enzymes is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[2][4] The discovery of sonepiprazole's potent hCA inhibition, particularly against brain-associated isoforms, opens new avenues for research into its pharmacological profile.[1]

Quantitative Inhibition Data

Sonepiprazole demonstrates significant inhibitory activity against a range of catalytically active human carbonic anhydrase isoforms. The inhibition constants (Ki) reveal a nanomolar potency for several isoforms, with a notable exception for hCA III and hCA IV, against which it is inactive. The most potent inhibition is observed against the brain-associated isoform hCA VII.[1]

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 12.8 |

| hCA II | 8.5 |

| hCA VA | 45.6 |

| hCA VB | 28.4 |

| hCA VI | 88.5 |

| hCA VII | 2.9 |

| hCA IX | 25.4 |

| hCA XII | 15.2 |

| hCA XIII | 18.3 |

| hCA XIV | 42.5 |

| Data sourced from Angeli et al., ACS Medicinal Chemistry Letters, 2025.[1] |

Molecular Interaction and Binding Mechanism

X-ray crystallographic studies of sonepiprazole in complex with hCA I, hCA II, and hCA XII have elucidated the molecular basis of its inhibitory action. The primary interaction involves the coordination of sonepiprazole's sulfonamide group with the zinc ion located in the active site of the enzyme. This is a characteristic binding mode for sulfonamide-based carbonic anhydrase inhibitors.[1][5]

Despite variations in the amino acid residues at the rim of the active site pocket among different hCA isoforms, these differences do not appear to substantially affect sonepiprazole's overall inhibitory potency across the sensitive isoforms.[1]

Caption: Sonepiprazole's sulfonamide group coordinating the active site zinc ion.

Experimental Protocols

The determination of carbonic anhydrase inhibition by sonepiprazole can be achieved through established in vitro assays. A widely used method is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.

-

Enzyme and Inhibitor Preparation:

-

Recombinant human carbonic anhydrase isoforms are purified.

-

Sonepiprazole solutions of varying concentrations are prepared.

-

-

Assay Procedure:

-

The assay is performed at a controlled temperature (e.g., 25°C).

-

A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., 4-nitrophenol) is used.

-

The enzyme solution is mixed with the inhibitor solution and incubated for a specific period to allow for binding.

-

This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The initial rates of the CO₂ hydration reaction are determined by monitoring the change in absorbance of the pH indicator over time.

-

-

Data Analysis:

-

The initial reaction rates are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot.

-

The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

References

- 1. Structural Studies of the Dopamine D4 Receptor Antagonist Sonepiprazole as an Inhibitor of Human Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. go.drugbank.com [go.drugbank.com]

Pharmacological Profile of Sonepiprazole (U-101,387): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101,387) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Its distinct pharmacological profile, characterized by high affinity for the D4 receptor and significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors, has prompted investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of Sonepiprazole, including its binding affinity, selectivity, in vitro and in vivo functional activity, and pharmacokinetic characteristics. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Sonepiprazole emerged as a promising compound for studying the physiological and pathological roles of the dopamine D4 receptor. Unlike typical and some atypical antipsychotics that exhibit broad receptor-binding profiles, Sonepiprazole's high selectivity offers a unique tool to dissect the specific contributions of D4 receptor blockade. While it was investigated as a potential treatment for schizophrenia, it did not demonstrate efficacy in clinical trials for this indication.[1] Nevertheless, its well-defined pharmacological profile remains of significant interest for preclinical research into cognitive processes and other CNS disorders where D4 receptor modulation is implicated.

Receptor Binding Affinity and Selectivity

Sonepiprazole's primary pharmacological characteristic is its high-affinity binding to the dopamine D4 receptor. It displays marked selectivity over other dopamine receptor subtypes (D1, D2, D3), as well as serotonin (B10506), adrenergic, and histamine (B1213489) receptors.[1][2]

Table 1: Receptor Binding Affinity Profile of Sonepiprazole (U-101,387)

| Receptor | Species | Ki (nM) | Reference |

| Dopamine D4 | Rat | 3.6 | [2] |

| Dopamine D4.2 | Human | 10.1 | [2] |

| Dopamine D2 | Rat | 5147 | [2] |

| Dopamine D1 | - | >2000 | [1] |

| Dopamine D3 | - | >2000 | [1] |

| Serotonin 5-HT1A | - | >2000 | [1] |

| Serotonin 5-HT2 | - | >2000 | [1] |

| α1-Adrenergic | - | >2000 | [1] |

| α2-Adrenergic | - | >2000 | [1] |

| Histamine H1 | Rat | 7430 | [2] |

In Vitro Functional Activity

Sonepiprazole functions as a pure antagonist at the dopamine D4 receptor. In functional assays, it effectively blocks the intracellular signaling cascade initiated by D4 receptor agonists.

Antagonism of cAMP Inhibition

The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Sonepiprazole has been shown to dose-dependently antagonize the inhibition of cAMP formation induced by D4 agonists like quinpirole.

In Vivo Pharmacological Activity

Animal studies have demonstrated that Sonepiprazole's in vivo effects are consistent with its selective D4 receptor antagonism and are distinct from those of classical antipsychotics.

Reversal of Apomorphine-Induced Prepulse Inhibition Deficit

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, including schizophrenia. The dopamine agonist apomorphine (B128758) is known to disrupt PPI in rodents, providing a model to test the efficacy of antipsychotic drugs. Sonepiprazole has been shown to effectively reverse the apomorphine-induced deficit in PPI, suggesting a potential role in modulating sensorimotor gating.

Pharmacokinetics

Sonepiprazole exhibits favorable pharmacokinetic properties, including good oral bioavailability and penetration of the blood-brain barrier.

Table 2: Pharmacokinetic Parameters of Sonepiprazole (U-101,387)

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | High (Specific value not available) | - |

| Brain Penetration | Rat | Excellent (Specific value not available) | - |

| Cmax (Oral) | Rat | Data not available | - |

| Tmax (Oral) | Rat | Data not available | - |

| Brain-to-Plasma Ratio | Rat | Data not available | - |

Note: While sources state excellent oral bioavailability and brain penetration, specific quantitative values from publicly available literature are limited.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of Sonepiprazole for the dopamine D4 receptor using a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the dopamine D4 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-spiperone), and varying concentrations of Sonepiprazole.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 30°C) for a specific duration to allow binding to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of Sonepiprazole. Determine the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats (General Protocol)

This protocol outlines a general procedure for assessing the ability of Sonepiprazole to reverse apomorphine-induced deficits in sensorimotor gating.

Detailed Steps:

-

Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor platform to detect the whole-body startle response of the rat.

-

Acclimation: Acclimate the rats to the startle chambers for a period before testing to reduce novelty-induced stress.

-

Drug Administration: Administer Sonepiprazole (or vehicle) at various doses via a specific route (e.g., intraperitoneally or orally) at a set time before the administration of apomorphine. Subsequently, administer apomorphine (or vehicle) at a dose known to disrupt PPI (e.g., 0.5 mg/kg, subcutaneously).

-

Testing Session: Place the rat in the startle chamber and, after a brief acclimatization period, present a series of trials. These trials typically include:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise) to elicit a startle response.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the pulse (e.g., 100 ms (B15284909) interstimulus interval).

-

No-stimulus trials: Background noise only, to measure baseline activity.

-

-

Data Recording and Analysis: The startle response is recorded as the maximal force exerted on the sensor platform. The percentage of PPI is calculated for each prepulse intensity using the formula: % PPI = 100 - ([(startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)] x 100). The data are then analyzed to determine if Sonepiprazole significantly reverses the apomorphine-induced reduction in % PPI.

In Vivo Microdialysis (General Protocol)

This protocol provides a general framework for how in vivo microdialysis could be used to assess the effect of Sonepiprazole on extracellular levels of dopamine and its metabolites in specific brain regions.

Detailed Steps:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or striatum) of a rat. The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion and Equilibration: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). An equilibration period is allowed for the tissue to stabilize.

-

Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: Sonepiprazole or vehicle is administered systemically (e.g., intraperitoneally or orally).

-

Post-Drug Sample Collection: Dialysate collection continues for a defined period after drug administration to monitor any changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, and its metabolites, DOPAC and HVA. The results are typically expressed as a percentage of the baseline levels.

Conclusion

Sonepiprazole (U-101,387) is a highly selective dopamine D4 receptor antagonist with a well-defined pharmacological profile. Its high affinity for the D4 receptor, coupled with its excellent selectivity over other receptors, makes it an invaluable research tool for elucidating the role of the D4 receptor in various physiological and pathological processes. While it did not prove effective as a primary treatment for schizophrenia, its ability to modulate sensorimotor gating and its favorable pharmacokinetic properties suggest that the exploration of its potential in other CNS disorders may be warranted. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced pharmacology of Sonepiprazole and other selective D4 receptor ligands.

References

- 1. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonepiprazole and its Potential Role in Mitigating Stress-Induced Cognitive Impairment: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic stress is a significant contributing factor to the development of cognitive impairments, representing a substantial unmet medical need. This technical guide explores the potential therapeutic effects of sonepiprazole (B1681054), a dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptor partial agonist, on stress-induced cognitive deficits. While direct preclinical or clinical data for sonepiprazole in this specific indication are not yet available, this whitepaper synthesizes the existing knowledge of its pharmacological profile with the established pro-cognitive effects of structurally and mechanistically similar compounds, such as aripiprazole, brexpiprazole, and cariprazine (B1246890). By examining the underlying neurobiology of stress-induced cognitive impairment and the mechanism of action of these dopamine-serotonin system stabilizers, we provide a comprehensive overview of the scientific rationale for investigating sonepiprazole as a novel treatment strategy. This document includes a detailed summary of relevant preclinical models, experimental protocols, and quantitative data from studies on analogous drugs, alongside visualizations of key signaling pathways to guide future research and development efforts.

Introduction: The Neurobiology of Stress-Induced Cognitive Impairment

Chronic exposure to stress elicits a cascade of neurochemical and structural changes in the brain, particularly within regions critical for cognitive function, such as the prefrontal cortex (PFC) and hippocampus. The dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and the subsequent overexposure to glucocorticoids are key contributors to these maladaptive changes. This leads to alterations in neurotransmitter systems, most notably dopamine and serotonin, which are crucial for regulating mood, motivation, and cognition.

The cognitive domains most affected by chronic stress include:

-

Working Memory: The ability to hold and manipulate information for short periods.

-

Cognitive Flexibility: The capacity to switch between different tasks or strategies.

-

Executive Function: Higher-order cognitive processes including planning, decision-making, and inhibitory control.

Animal models of chronic stress, such as chronic unpredictable stress (CUS) and social defeat stress, have been instrumental in elucidating the neurobiological underpinnings of these cognitive deficits and serve as valuable platforms for screening potential therapeutic agents.

Sonepiprazole: A Profile of a Dopamine-Serotonin System Stabilizer

Sonepiprazole is a novel antipsychotic agent characterized by its distinct pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is hypothesized to modulate dopaminergic and serotonergic neurotransmission in a regionally specific manner, restoring balance in circuits disrupted by stress and psychiatric disorders.

Receptor Binding Affinity and Functional Activity

While specific Ki values for sonepiprazole are not publicly available in comprehensive databases, its profile is understood to be similar to other "piprazole" drugs. The table below summarizes the receptor binding affinities (Ki, nM) and functional activities of the analogous drugs aripiprazole, brexpiprazole, and cariprazine, which provide a strong basis for inferring the likely profile of sonepiprazole.

| Receptor | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) | Functional Activity of the Class |

| Dopamine D2 | 0.34 | 0.3 | 0.49 | Partial Agonist |

| Dopamine D3 | 0.8 | 1.1 | 0.085 | Partial Agonist |

| Serotonin 5-HT1A | 1.7 | 1.1 | 2.6 | Partial Agonist |

| Serotonin 5-HT2A | 3.4 | 0.47 | 18.8 | Antagonist/Inverse Agonist |

| Serotonin 5-HT2B | 0.3 | 1.9 | 0.58 | Antagonist |

| Serotonin 5-HT7 | 39 | 3.7 | 111 | Antagonist |

| Adrenergic α1B | 57 | 0.17 | 155 | Antagonist |

| Histamine H1 | 61 | 19 | 23.3 | Antagonist |

Data compiled from various preclinical studies. Ki values represent the concentration of the drug that binds to 50% of the receptors.

This receptor profile suggests that sonepiprazole likely acts to stabilize the dopamine system, increasing dopaminergic tone in brain regions where it is low (e.g., the prefrontal cortex under chronic stress) and attenuating hyperactivity in other regions. The partial agonism at 5-HT1A receptors is expected to contribute to anxiolytic and antidepressant effects, further mitigating the impact of stress.

Preclinical Evidence from Analogous Compounds in Stress and Cognitive Deficit Models

Direct preclinical studies on sonepiprazole's effect on stress-induced cognitive impairment have not been published. However, a growing body of evidence for the pro-cognitive effects of aripiprazole, brexpiprazole, and cariprazine in various animal models of cognitive dysfunction provides a strong rationale for investigating sonepiprazole in this context.

Summary of Preclinical Findings

| Drug | Animal Model | Cognitive Domain Assessed | Key Findings |

| Aripiprazole | Lipopolysaccharide (LPS)-induced neuroinflammation in rats | Recognition Memory (Novel Object Recognition Test) | Aripiprazole (1 and 2 mg/kg) significantly reversed LPS-induced deficits in recognition memory.[1][2] |

| Brexpiprazole | Phencyclidine (PCP)-induced cognitive impairment in rodents | Executive Function | Brexpiprazole demonstrated pro-cognitive effects by reversing PCP-induced cognitive impairment.[3] |

| Brexpiprazole | Predator Scent Stress Model of PTSD in rodents | Anxiety-like behaviors and hyperalertness | Brexpiprazole in combination with an SSRI showed significant benefits over vehicle and monotherapy on anxiety-like behaviors and hyperalertness.[4] |

| Cariprazine | Scopolamine-induced memory impairment in rats | Learning, Recognition, and Spatial Memory (Novel Object Recognition, T-maze, Y-maze, Passive Avoidance) | Cariprazine (0.25, 0.5, and 1 mg/kg) improved learning, recognition, and spatial memory.[5] |

| Cariprazine | Phencyclidine (PCP)-induced cognitive deficits in rodents | Cognition and Social Behavior | Cariprazine was effective in overcoming PCP-induced deficits in cognition and social behavior.[6] |

These studies collectively suggest that dopamine-serotonin system stabilizers possess robust pro-cognitive and resilience-enhancing properties in preclinical models relevant to stress-induced cognitive impairment.

Experimental Protocols

To facilitate future research on sonepiprazole, this section provides detailed methodologies for key experiments cited in the context of stress-induced cognitive impairment.

Chronic Unpredictable Stress (CUS) Model

Objective: To induce a depressive-like state and cognitive impairment in rodents.

Procedure:

-

Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are individually housed.

-

Stress Regimen: For a period of 4-8 weeks, animals are exposed to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation.

-

Stressor Examples:

-

Forced swim (10-15 minutes in 25°C water)

-

Tail suspension (10-15 minutes)

-

Cage tilt (45° for 1-2 hours)

-

Reversal of light/dark cycle

-

Damp bedding (200 ml of water in the cage for 12 hours)

-

Social isolation or crowding

-

Food and water deprivation (12-24 hours)

-

-

-

Behavioral and Cognitive Testing: Following the stress period, animals are subjected to a battery of tests to assess depressive-like behaviors (e.g., sucrose (B13894) preference test for anhedonia) and cognitive function (e.g., Morris water maze, novel object recognition test).

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Procedure:

-

Habituation: Rodents are individually placed in an open-field arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Testing (Choice) Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Proposed Mechanism of Action and Signaling Pathways

The therapeutic potential of sonepiprazole in stress-induced cognitive impairment is likely mediated by its ability to restore homeostasis in the prefrontal cortex (PFC) dopamine and serotonin systems.

Chronic stress is known to deplete dopamine levels in the PFC, leading to impaired signaling through D1 and D2 receptors, which is critical for working memory and executive function. Sonepiprazole, as a D2 partial agonist, is hypothesized to act as a functional agonist in this state of low dopamine, thereby enhancing D2 receptor signaling and improving cognitive performance.

Simultaneously, its partial agonism at 5-HT1A receptors can enhance serotonin signaling in the PFC. Activation of 5-HT1A receptors has been shown to increase dopamine release in the PFC, further contributing to the restoration of normal cognitive function. The antagonistic action at 5-HT2A receptors can also be beneficial, as excessive 5-HT2A stimulation has been linked to cognitive deficits.

Conclusion and Future Directions

While direct evidence is pending, the pharmacological profile of sonepiprazole, combined with the robust preclinical data from analogous dopamine-serotonin system stabilizers, provides a compelling rationale for its investigation as a therapeutic agent for stress-induced cognitive impairment. Its unique mechanism of action holds the promise of not only alleviating the cognitive deficits associated with chronic stress but also addressing the underlying neurobiological dysfunctions.

Future preclinical studies should focus on directly evaluating sonepiprazole in validated animal models of chronic stress, such as the CUS and social defeat models. A comprehensive assessment of its effects on multiple cognitive domains, including working memory, cognitive flexibility, and executive function, is warranted. Furthermore, neurochemical and molecular studies should be conducted to confirm the proposed mechanisms of action, including the measurement of dopamine and serotonin levels in the PFC and the assessment of downstream signaling pathways. Successful outcomes from such preclinical investigations would provide a strong foundation for advancing sonepiprazole into clinical trials for this debilitating and widespread condition.

References

- 1. Aripiprazole Attenuates Cognitive Impairments Induced by Lipopolysaccharide in Rats through the Regulation of Neuronal Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aripiprazole Attenuates Cognitive Impairments Induced by Lipopolysaccharide in Rats through the Regulation of Neuronal Inflammation, Oxidative Stress, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Preclinical Evidence for the Use of Brexpiprazole + Antidepressant Treatment for Major Depressive Disorder and Post-Traumatic Stress Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of Sonepiprazole Mesylate in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole (also known as PNU-101387G) is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3), as well as serotonin (B10506) and adrenergic receptors.[1] Preclinical research in rodent models has been crucial in elucidating its pharmacological profile. Sonepiprazole has been investigated for its potential therapeutic effects in models of psychiatric and neurological disorders, particularly those involving cognitive deficits. This document provides detailed application notes and protocols for the in vivo administration of Sonepiprazole Mesylate in rodents, based on available preclinical data.

Pharmacological Profile

Mechanism of Action

Sonepiprazole acts as a selective antagonist at the dopamine D4 receptor. This mechanism is central to its effects on neurotransmission and behavior.

Caption: Sonepiprazole selectively blocks dopamine D4 receptors.

Receptor Affinity

Sonepiprazole demonstrates high affinity and selectivity for the dopamine D4 receptor.

| Receptor Subtype | Affinity (Ki) |

| Dopamine D4 | ~10 nM |

| Dopamine D1, D2, D3 | >2000 nM |

| Serotonin 1A, 2 | >2000 nM |

| α1- and α2-adrenergic | >2000 nM |

| Data compiled from available preclinical literature.[1] |

Pharmacokinetic Properties

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Vehicle for solubilization (e.g., sterile water, saline, or a solution of 10% DMSO in saline[3])

-

Appropriate gavage needles for mice or rats (e.g., 18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)

-

Syringes

-

Animal scale for accurate dosing

General Administration Protocol (Oral Gavage)

Oral gavage is a common and effective method for administering precise doses of this compound.

Caption: Workflow for oral gavage administration.

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

Dose Calculation:

-

Weigh each animal on the day of the experiment to ensure accurate dosing.

-

Calculate the required volume of the Sonepiprazole solution based on the animal's weight and the desired dose (mg/kg).

-

-

Preparation of Sonepiprazole Solution:

-

Prepare the this compound solution in the chosen vehicle. The use of 10% DMSO in saline has been documented for other D4 receptor antagonists in rats.[3] It is recommended to perform small-scale solubility tests.

-

Ensure the solution is homogenous before administration.

-

-

Administration:

-

Gently restrain the rodent.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the Sonepiprazole solution.

-

-

Post-administration Monitoring:

-

Return the animal to its home cage and monitor for any signs of distress or adverse reactions.

-

Behavioral Assay: Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficit

This model is used to assess the potential antipsychotic-like activity of a compound. Dopamine agonists like apomorphine (B128758) disrupt PPI, and this disruption can be reversed by antipsychotic drugs.

Experimental Design:

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Groups:

-

Vehicle + Vehicle

-

Vehicle + Apomorphine

-

Sonepiprazole + Apomorphine (multiple dose groups, e.g., 0.1, 0.3, 1.0 mg/kg)

-

Sonepiprazole + Vehicle (to assess effects of Sonepiprazole alone)

-

-

Drug Administration:

-

Administer Sonepiprazole (or vehicle) via oral gavage 60 minutes before the PPI test.

-

Administer apomorphine (e.g., 1.0 mg/kg, s.c.) or vehicle 15 minutes before the PPI test.[4]

-

PPI Procedure:

-

Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

Test Session: The session consists of a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB, 20 ms duration) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise.

-

-

Data Analysis:

-

The startle response is measured as the peak amplitude of the animal's movement.

-

PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.

-

Expected Outcome: Apomorphine is expected to significantly reduce PPI compared to the vehicle-treated group. Effective doses of Sonepiprazole are expected to reverse this deficit, bringing the PPI percentage closer to that of the control group.

Behavioral Assay: Stress-Induced Cognitive Deficits

This protocol is adapted from a model used in non-human primates and can be applied to rodents to assess the potential of Sonepiprazole to mitigate stress-induced cognitive dysfunction.[5]

Experimental Design:

-

Task: A cognitive task sensitive to prefrontal cortex function, such as the delayed non-matching to position task in an operant chamber for rats.

-

Groups:

-

Vehicle + Vehicle

-

Vehicle + Stressor (e.g., FG7142, a pharmacological stressor)

-

Sonepiprazole + Stressor (dose range, e.g., 0.1 - 1.0 mg/kg)

-

Sonepiprazole + Vehicle

-

-

Drug Administration:

-

Administer Sonepiprazole or vehicle (oral gavage) 60 minutes prior to the cognitive task.

-

Administer the stressor (e.g., FG7142, i.p.) 30 minutes before the task.[5]

-

Procedure:

-

Training: Animals should be trained to a stable baseline performance on the cognitive task.

-

Testing: On test days, administer the drugs as described above and assess performance on the cognitive task (e.g., percentage of correct choices).

Expected Outcome: The stressor is expected to impair cognitive performance. Sonepiprazole is hypothesized to prevent or reverse this stress-induced cognitive deficit.

Data Presentation

Dose Ranges from Preclinical Studies

| Species | Model | Dose Range | Route | Reference |

| Monkey | Stress-Induced Cognitive Deficit | 0.1 - 0.8 mg/kg | i.m. | [5] |

| Rat | In vivo microvoltammetry | 1.0 mg/kg | i.p. | [6] |

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in the central nervous system. The protocols outlined in this document provide a framework for conducting in vivo studies in rodents to explore its effects on behavior and cognition. Researchers should optimize dosages and vehicle selection based on their specific experimental aims and animal models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Nicotine blocks apomorphine-induced disruption of prepulse inhibition of the acoustic startle in rats: possible involvement of central nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clozapine, haloperidol, and the D4 antagonist PNU-101387G: in vivo effects on mesocortical, mesolimbic, and nigrostriatal dopamine and serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sonepiprazole Mesylate in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Sonepiprazole (B1681054) is a selective antagonist of the dopamine (B1211576) D4 receptor and has been investigated for its potential as an atypical antipsychotic.[1][2] Accurate quantification of sonepiprazole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of Sonepiprazole Mesylate in human plasma. The method employs a simple protein precipitation extraction procedure and UV detection, making it suitable for routine analysis in a research or clinical laboratory setting. While a specific validated method for this compound was not found in the public domain, this proposed method is based on established bioanalytical principles for similar antipsychotic compounds.[3][4][5][6][7]

Physicochemical Properties of Sonepiprazole

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Reference |

| Chemical Name | 4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;methanesulfonic acid | [8] |

| Molecular Formula | C22H31N3O6S2 | [8] |

| Molecular Weight | 497.6 g/mol | [8] |

| Parent Compound MW | 401.5 g/mol (Sonepiprazole) | [9] |

| UV λmax | 265 nm | [1] |

| Solubility | Soluble in DMF and DMSO | [1] |

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS): Aripiprazole (or another suitable antipsychotic with similar properties)[10][11]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free, sourced from a reputable biobank)

2. Instrumentation and Chromatographic Conditions

-